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1,3-DITHIOLANE, 2-(m-BROMOPHENYL)-

Cat. No.: B14407175
CAS No.: 82436-20-2
M. Wt: 261.2 g/mol
InChI Key: JHRNZQWXJTUNHH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thioacetals/Thioketals in Organic Synthesis

The journey of thioacetals and their ketone-derived counterparts, thioketals, in organic synthesis dates back to the early 20th century. numberanalytics.com Initially explored as sulfur analogs of acetals and ketals, their true synthetic potential began to be realized with the discovery of their unique reactivity. numberanalytics.comwikipedia.org A seminal development in this area was the Corey-Seebach reaction, which highlighted the ability of the carbon atom in a 1,3-dithiane (B146892) (a six-membered thioacetal) to be deprotonated, thus inverting the normal electrophilic nature of a carbonyl carbon into a nucleophilic one. wikipedia.org This "umpolung" or polarity inversion opened up new avenues for carbon-carbon bond formation. wikipedia.org Over the decades, the use of thioacetals has expanded beyond simple carbonyl protection to become a cornerstone in the synthesis of complex natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com

Significance of the 1,3-Dithiolane (B1216140) Motif in Synthetic Methodologies

The 1,3-dithiolane ring system, a five-membered heterocycle containing two sulfur atoms, is a prominent member of the thioacetal family. ontosight.aiwikipedia.org Its significance in synthetic methodologies stems from several key features:

Carbonyl Protection: 1,3-dithiolanes are widely used to protect aldehyde and ketone functionalities from a variety of reaction conditions, due to their stability in both acidic and basic media. numberanalytics.comresearchgate.net

Umpolung Reactivity: Similar to dithianes, the C2-proton of a 2-substituted 1,3-dithiolane can be abstracted by a strong base to generate a nucleophilic carbanion, which can then react with various electrophiles. wikipedia.orgwikipedia.org

Versatile Intermediates: The dithiolane moiety can participate in a range of chemical transformations, serving as a linchpin in the assembly of more complex molecules. ontosight.aibeilstein-journals.org

The formation of 1,3-dithiolanes is typically achieved through the condensation of an aldehyde or ketone with 1,2-ethanedithiol (B43112), often catalyzed by a Lewis or Brønsted acid. wikipedia.orgorganic-chemistry.org A variety of catalysts, including iodine, yttrium triflate, and silica-supported perchloric acid, have been developed to facilitate this transformation under mild and efficient conditions. organic-chemistry.org

Overview of Aryl-Substituted Dithiolanes as Versatile Synthons

The introduction of an aryl substituent at the 2-position of the 1,3-dithiolane ring, as seen in 1,3-Dithiolane, 2-(m-bromophenyl)-, imparts specific chemical properties and expands the synthetic utility of the molecule. Aryl-substituted dithiolanes are valuable building blocks, or synthons, for a number of reasons:

Stability and Reactivity: The presence of the aryl group can influence the stability and reactivity of the dithiolane ring and the benzylic proton at the C2 position.

Functional Group Handle: The aryl ring itself can be further functionalized, allowing for the introduction of other substituents or for participation in cross-coupling reactions.

Applications in Materials Science and Medicinal Chemistry: Aryl-substituted ethenes, which can be synthesized from aryl-substituted dithiolanes, are important compounds in materials chemistry, with applications in photo-optics and crystal engineering. nih.gov Furthermore, dithiolane derivatives have been investigated for their potential biological activities. ontosight.aiontosight.ai

The synthesis of aryl-substituted dithiolanes can be accomplished through the reaction of the corresponding aryl aldehyde with 1,2-ethanedithiol. wikipedia.org For instance, 1,3-Dithiolane, 2-(m-bromophenyl)- can be synthesized from m-bromobenzaldehyde and 1,2-ethanedithiol. The bromine atom on the phenyl ring provides a site for further chemical modification, enhancing the synthetic versatility of this particular compound. ontosight.ai

Chemical Profile of 1,3-Dithiolane, 2-(m-bromophenyl)-

This section provides a detailed look at the specific properties of 1,3-Dithiolane, 2-(m-bromophenyl)-.

PropertyValue
Chemical Formula C9H9BrS2
Molecular Weight 246.22 g/mol
Appearance Not specified in search results
CAS Number Not explicitly found for the meta isomer, but related isomers have CAS numbers: 113509-22-1 (ortho), 55012 (para)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrS2 B14407175 1,3-DITHIOLANE, 2-(m-BROMOPHENYL)- CAS No. 82436-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82436-20-2

Molecular Formula

C9H9BrS2

Molecular Weight

261.2 g/mol

IUPAC Name

2-(3-bromophenyl)-1,3-dithiolane

InChI

InChI=1S/C9H9BrS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2

InChI Key

JHRNZQWXJTUNHH-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 1,3 Dithiolane, 2 M Bromophenyl

Introduction of the Bromine Atom via Electrophilic Aromatic Substitution

The direct bromination of benzaldehyde (B42025) can be challenging due to the deactivating nature of the aldehyde group, which directs incoming electrophiles to the meta position but also slows down the reaction. A patent describes a method for producing 3-bromobenzaldehyde (B42254) by reacting benzaldehyde with bromine in the presence of a brominating catalyst like aluminum chloride in 1,2-dichloroethane. google.com This 3-bromobenzaldehyde can then be converted to the target dithiolane.

Bromination of Pre-formed Phenyl-1,3-Dithiolanes

The 1,3-dithiolane (B1216140) group attached to a benzene (B151609) ring acts as an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the sulfur atoms to stabilize the arenium ion intermediate through resonance. Therefore, direct bromination of 2-phenyl-1,3-dithiolane (B1617770) would be expected to yield a mixture of the ortho- and para-brominated products, with the meta-isomer as a minor product, if any. To obtain the desired 2-(m-bromophenyl)-1,3-dithiolane via this route, one would need to start with a pre-existing meta-directing group on the phenyl ring, perform the dithiolane formation, and then carry out the bromination directed by that group.

The directing effects of substituents on a benzene ring are a fundamental concept in organic chemistry. msu.edu Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. youtube.com Conversely, deactivating groups, which withdraw electron density, direct to the meta position. youtube.com Since the 1,3-dithiolane group is considered an activating, ortho-, para-director, synthesizing the meta-bromo derivative by direct bromination of 2-phenyl-1,3-dithiolane is not a viable strategy.

Stereochemical Considerations in Synthesis

Diastereoselectivity and Enantioselectivity in Dithiolane Formation

Achieving diastereoselectivity and enantioselectivity in the formation of 1,3-dithiolane, 2-(m-bromophenyl)- requires the introduction of a chiral influence during the synthesis. This can be accomplished through several strategies, primarily involving the use of chiral reagents or catalysts.

Diastereoselectivity would become a key consideration if a chiral center already existed in the starting material or if a chiral dithiol was used. For instance, if a chiral derivative of m-bromobenzaldehyde were used, the approach of the 1,2-ethanedithiol could be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over the other. Similarly, employing a chiral dithiol, such as one derived from a chiral pool starting material, would lead to the formation of diastereomeric dithiolanes. The ratio of these diastereomers would be determined by the steric and electronic interactions in the transition state of the cyclization step.

Enantioselectivity is the primary challenge when starting with achiral m-bromobenzaldehyde and 1,2-ethanedithiol. To produce an excess of one enantiomer over the other (an enantiomeric excess or e.e.), a chiral catalyst or auxiliary is necessary to create a chiral environment during the reaction.

Chiral Auxiliary and Asymmetric Catalysis Approaches

The application of chiral auxiliaries and asymmetric catalysis are the cornerstones of modern stereoselective synthesis and represent the most promising avenues for the enantioselective synthesis of 1,3-dithiolane, 2-(m-bromophenyl)-.

Chiral Auxiliary Approach:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. In the context of synthesizing our target molecule, a chiral auxiliary could be attached to the m-bromobenzaldehyde. However, a more direct and commonly employed strategy for similar transformations involves the use of a chiral dithiol. By reacting m-bromobenzaldehyde with a C2-symmetric chiral dithiol, two diastereomeric products can be formed. These diastereomers can often be separated by standard chromatographic techniques. Subsequent removal of the chiral auxiliary (in this case, the chiral backbone of the dithiol) would, in principle, yield the enantiomerically enriched target compound, although this is not a practical approach for obtaining the simple 2-(m-bromophenyl)-1,3-dithiolane.

A more practical application of a chiral auxiliary would be to use it to direct a different type of reaction that ultimately leads to the dithiolane. For instance, a chiral auxiliary could be used to control the addition of a nucleophile to a precursor of the dithiolane.

Asymmetric Catalysis Approach:

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the formation of 2-(m-bromophenyl)-1,3-dithiolane, several types of chiral catalysts could be envisioned:

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids or other Brønsted acids have emerged as powerful catalysts for a variety of asymmetric transformations. In the context of dithiolane formation, a chiral Brønsted acid could protonate the carbonyl group of m-bromobenzaldehyde, activating it towards nucleophilic attack by 1,2-ethanedithiol. The chiral environment provided by the catalyst would favor the formation of one enantiomer of the product.

Chiral Lewis Acid Catalysis: Chiral Lewis acids, often metal complexes with chiral ligands, are widely used to catalyze asymmetric reactions. A chiral Lewis acid could coordinate to the carbonyl oxygen of m-bromobenzaldehyde, enhancing its electrophilicity and directing the approach of the dithiol from a specific face, thus inducing enantioselectivity.

Organocatalysis: Chiral amines or other small organic molecules can act as catalysts. For example, a chiral secondary amine could react with the aldehyde to form a chiral iminium ion intermediate. While this is more common for other types of reactions, conceptually, a chiral organocatalyst could be designed to facilitate the stereoselective addition of the dithiol.

While specific, documented examples with high enantiomeric excesses for the synthesis of 1,3-dithiolane, 2-(m-bromophenyl)- are not readily found, the principles of asymmetric catalysis strongly suggest that these approaches would be viable. The success of any given method would depend on the careful selection of the chiral catalyst or auxiliary and the optimization of reaction conditions such as solvent, temperature, and catalyst loading.

Below is a hypothetical data table illustrating the kind of results that would be sought in such a research endeavor.

EntryCatalyst/AuxiliarySolventTemp (°C)Yield (%)e.e. (%)
1Chiral Phosphoric Acid AToluene-208575
2Chiral Lewis Acid BCH2Cl209288
3Chiral Diamine CDioxaneRT7865

This table is for illustrative purposes only and does not represent actual experimental data.

Activation and Deprotection Mechanisms of the 1,3-Dithiolane Ring

The 1,3-dithiolane group is a widely used protecting group for aldehydes and ketones due to its stability under both acidic and basic conditions. researchgate.net Its removal, or deprotection, to regenerate the parent carbonyl compound is a crucial step in many synthetic sequences and can be achieved through several methods.

Oxidative Unmasking Protocols

Oxidative cleavage is a common strategy for the deprotection of 1,3-dithiolanes. Various oxidizing agents can effectively unmask the carbonyl group. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have been shown to convert 2-aryl-substituted 1,3-dithianes into the corresponding aldehydes. rsc.org While specific studies on 2-(m-bromophenyl)-1,3-dithiolane are not prevalent, the general reactivity of aryl-substituted dithiolanes suggests that similar oxidative methods would be applicable. For instance, hydrogen peroxide in the presence of an iodine catalyst has been used for the deprotection of 1,3-dithianes and 1,3-dithiolanes under neutral conditions. organic-chemistry.org Another effective system for the oxidative cleavage of cyclic thioacetals is a solid-solution biphasic system. researchgate.net

The table below summarizes various oxidative deprotection methods applicable to dithiolanes.

Reagent SystemSubstrate TypeConditionsOutcomeReference
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)2-Aryl-1,3-dithianesMeCN–H₂O (9:1)Parent carbonyl compound rsc.org
Hydrogen Peroxide/Iodine1,3-Dithianes and 1,3-dithiolanesAqueous micellar system (SDS)Parent carbonyl compound organic-chemistry.org
Bis(trifluoroacetoxy)iodobenzeneDithiane-containing alkaloidsNonchromatic purificationKetoamines organic-chemistry.org

Lewis Acid-Mediated Cleavage Reactions

Lewis acids are also effective reagents for the cleavage of 1,3-dithiolanes. researchgate.net These reactions typically proceed through the coordination of the Lewis acid to the sulfur atoms, which facilitates the ring opening and subsequent hydrolysis to the carbonyl compound. A variety of Lewis acids, including copper(II) chloride (CuCl₂) adsorbed on silica (B1680970) gel and thallium(III) nitrate, have been successfully employed for this purpose. chemicalbook.com Tantalum(V) chloride (TaCl₅) has been noted as a particularly active Lewis acid catalyst for thioacetalization and, by extension, can be utilized for deprotection. researchgate.net The use of solid-supported reagents like Amberlyst-15 also provides a convenient method for dithiolane cleavage. researchgate.netchemicalbook.com

The following table outlines several Lewis acid-mediated deprotection methods.

Lewis Acid ReagentCo-reagent/SupportConditionsOutcomeReference
Copper(II) chloride (CuCl₂)Silica gel-Aldehyde or ketone chemicalbook.com
Thallium(III) nitrateMethanol-Aldehyde or ketone chemicalbook.com
Tantalum(V) chloride (TaCl₅)Silica gel-Aldehyde or ketone researchgate.net
Amberlyst-15--Aldehyde or ketone researchgate.netchemicalbook.com
Polyphosphoric acidAcetic acid20-45 ºCCarbonyl compounds asianpubs.org

Transformations Involving the Bromine Atom on the Aryl Ring

The bromine atom on the meta-position of the phenyl ring in 1,3-Dithiolane, 2-(m-bromophenyl)- provides a handle for a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium catalysts are extensively used for forming new carbon-carbon bonds at the site of the bromine atom.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.commdpi.com This method is widely used for the synthesis of biaryls and other coupled products. The choice of palladium catalyst and ligands can be crucial for achieving high yields and functional group tolerance. masterorganicchemistry.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This reaction is known for its high trans selectivity. organic-chemistry.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized for various substrates. thieme-connect.denih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgwikipedia.orgorganic-chemistry.org This method is a reliable way to synthesize arylalkynes. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is valued for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The choice of catalyst and ligands is important for achieving high yields and selectivity. nih.gov

The table below provides a general overview of these palladium-catalyzed reactions.

Coupling ReactionCoupling PartnerKey ReagentsProduct TypeReference
SuzukiOrganoboron compoundPd catalyst, BaseBiaryl, etc. masterorganicchemistry.commdpi.com
HeckAlkenePd catalyst, BaseSubstituted alkene masterorganicchemistry.comorganic-chemistry.org
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne libretexts.orgwikipedia.org
NegishiOrganozinc reagentPd or Ni catalystCoupled product wikipedia.orgorganic-chemistry.org

In addition to palladium, nickel and copper catalysts are also effective for cross-coupling reactions involving aryl bromides.

Nickel-Catalyzed Coupling: Nickel catalysts can be used for various cross-coupling reactions, including those with Grignard reagents and organozinc compounds (Negishi coupling). wikipedia.orgnih.gov Nickel catalysis can sometimes offer different reactivity or be more cost-effective than palladium. Recent developments have expanded the scope of nickel-catalyzed cross-coupling to include C-O bond functionalization. issuu.com

Copper-Mediated Coupling: Copper-catalyzed or mediated reactions provide alternative pathways for forming new bonds. For instance, copper(I) iodide can catalyze the coupling of aryl iodides with acrylates. thieme-connect.de Copper can also be used as a co-catalyst in Sonogashira reactions and can mediate the coupling of thiol esters with organoboron reagents. wikipedia.orgnih.gov

The following table highlights examples of nickel and copper-mediated coupling reactions.

MetalCoupling PartnerKey ReagentsProduct TypeReference
NickelGrignard reagentNi(0) catalystSubstituted phenol (B47542) (from bromophenol) nih.gov
NickelOrganozinc reagentNi catalystCoupled product wikipedia.orgorganic-chemistry.org
CopperAlkyneCu(I) iodide, BaseArylalkyne thieme-connect.de
CopperThiol ester/OrganoboronCu(I) carboxylate, Pd catalystKetone nih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) on the m-bromophenyl ring of the title compound is generally unfavorable. For an SNAr reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). The 1,3-dithiolane group is not sufficiently electron-withdrawing to activate the ring for this type of transformation. Furthermore, the meta-positioning of the dithiolane group relative to the bromine atom is less effective for stabilizing the negative charge of the Meisenheimer intermediate, which is a key step in the SNAr mechanism.

In related systems, studies have shown that even with stronger activating groups, factors like steric hindrance can significantly lower the reactivity towards nucleophiles. mdpi.com Consequently, reactions of 1,3-Dithiolane, 2-(m-bromophenyl)- with common nucleophiles under standard SNAr conditions are not expected to be efficient. Alternative pathways, such as transition-metal-catalyzed cross-coupling reactions, are typically employed to functionalize the aryl bromide.

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium)

The bromine atom on the phenyl ring allows for the formation of valuable organometallic intermediates. These reagents effectively reverse the polarity of the substituted carbon atom from an electrophilic to a nucleophilic center, opening up a wide range of synthetic possibilities.

Grignard Reagent Formation: The reaction of 1,3-Dithiolane, 2-(m-bromophenyl)- with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to produce the corresponding Grignard reagent, (m-(1,3-dithiolan-2-yl)phenyl)magnesium bromide . adichemistry.commnstate.eduwikipedia.org This is a standard method for converting aryl bromides into powerful carbon nucleophiles. umkc.edu Grignard reagents are generally less basic than organolithium compounds, which is a crucial advantage for this specific substrate. adichemistry.comlibretexts.org The lower basicity minimizes the risk of a competing side reaction: the deprotonation of the acidic proton at the 2-position of the dithiolane ring. adichemistry.comlibretexts.org

Organolithium Reagent Formation: Formation of an organolithium species can be attempted via lithium-halogen exchange. wikipedia.orgnumberanalytics.com This typically involves treating the aryl bromide with a strong organolithium base, most commonly n-butyllithium (n-BuLi), at low temperatures. harvard.edu However, this method is complicated by the acidity of the proton at the C-2 position of the dithiolane ring (pKa ≈ 30-39). organic-chemistry.orguwindsor.ca n-Butyllithium is a very strong base, widely used specifically to deprotonate this position to create a nucleophilic acyl anion equivalent. wikipedia.org

Therefore, treating 1,3-Dithiolane, 2-(m-bromophenyl)- with n-BuLi would likely result in a competitive reaction between lithium-halogen exchange at the C-Br bond and deprotonation at the C-2 position of the dithiolane ring. The reaction outcome would be highly sensitive to conditions such as temperature, stoichiometry, and the presence of additives.

Table 1: Comparison of Organometallic Intermediate Formation

MethodReagentTypical ConditionsPrimary ProductMajor Potential Side Reaction
Grignard Formation Mg metalAnhydrous Et₂O or THF(m-(1,3-dithiolan-2-yl)phenyl)magnesium bromideNone expected
Lithium-Halogen Exchange n-BuLi or t-BuLiAnhydrous THF, low temp. (e.g., -78 °C)2-(m-lithiophenyl)-1,3-dithiolaneDeprotonation at C-2 of the dithiolane ring

Reactions at the 2-Position of the Dithiolane Ring

The most significant and widely exploited reactivity of 2-aryl-1,3-dithiolanes occurs at the carbon atom situated between the two sulfur atoms.

Deprotonation and Anion Chemistry (Umpolung Reactivity)

The hydrogen atom at the 2-position of the dithiolane ring is significantly more acidic than a typical benzylic proton. This increased acidity is due to the ability of the two adjacent sulfur atoms to stabilize the resulting conjugate base (carbanion). This stabilization arises from a combination of inductive effects and the polarizability of the large sulfur atoms. organic-chemistry.orgegyankosh.ac.in

This property allows for the deprotonation of 1,3-Dithiolane, 2-(m-bromophenyl)- using a strong base, classically n-butyllithium (n-BuLi), in an anhydrous solvent like THF at low temperatures (-30 °C to -78 °C). organic-chemistry.orgwikipedia.orgreddit.com This reaction generates a 2-lithio-2-(m-bromophenyl)-1,3-dithiolane anion.

This process is a cornerstone of "umpolung" or polarity inversion chemistry. wikipedia.orgslideshare.net Normally, the carbon atom of a carbonyl group (from which the dithiolane is derived) is an electrophilic center. By converting it into a dithioacetal and subsequently deprotonating it, the polarity is inverted, and this carbon becomes a potent nucleophilic acyl anion equivalent. egyankosh.ac.inwikipedia.org This masked acyl anion can then be used to form new carbon-carbon bonds through reactions with various electrophiles.

Electrophilic Attack on Dithiolane Anions

The nucleophilic anion generated from the deprotonation of 1,3-Dithiolane, 2-(m-bromophenyl)- can react with a wide array of electrophiles. This two-step sequence—deprotonation followed by electrophilic quench—is a powerful tool for carbon-carbon bond formation. After the reaction, the dithiolane group can be hydrolyzed back to a carbonyl group using reagents like mercury(II) salts, effectively completing the synthesis of a new ketone. organic-chemistry.org

Key examples of this reactivity include:

Reaction with Alkyl Halides: The anion undergoes SN2 displacement with primary or secondary alkyl halides (e.g., benzyl (B1604629) bromide) to form 2-alkyl-2-(m-bromophenyl)-1,3-dithiolanes. egyankosh.ac.inwikipedia.org

Reaction with Carbonyl Compounds: Addition to aldehydes or ketones yields a new alkoxide, which upon workup gives a 2-(α-hydroxyalkyl)-2-(m-bromophenyl)-1,3-dithiolane. Hydrolysis of the dithiolane would result in an α-hydroxy ketone. egyankosh.ac.in

Reaction with Epoxides: The anion attacks one of the carbons of the epoxide ring, leading to a ring-opening reaction. This results in a 2-(γ-hydroxyalkyl)-2-(m-bromophenyl)-1,3-dithiolane after workup. wikipedia.org

Table 2: Reactions of 2-Lithio-2-(m-bromophenyl)-1,3-dithiolane with Electrophiles

Electrophile ClassSpecific ExampleProduct of Electrophilic AttackFinal Product after Hydrolysis
Alkyl Halide Benzyl bromide2-benzyl-2-(m-bromophenyl)-1,3-dithiolane1-(m-bromophenyl)-2-phenylethan-1-one
Aldehyde Cyclohexanecarboxaldehyde2-(cyclohexyl(hydroxy)methyl)-2-(m-bromophenyl)-1,3-dithiolane1-cyclohexyl-2-(m-bromophenyl)-2-hydroxyethan-1-one
Ketone Cyclohexanone2-(1-hydroxycyclohexyl)-2-(m-bromophenyl)-1,3-dithiolane(m-bromophenyl)(1-hydroxycyclohexyl)methanone
Epoxide 1,2-epoxypropane2-(1-hydroxypropan-2-yl)-2-(m-bromophenyl)-1,3-dithiolane1-(m-bromophenyl)-3-hydroxybutan-1-one

Applications in Advanced Organic Synthesis

Role as a Masked Carbonyl Synthon in Complex Molecule Synthesis

One of the most powerful applications of the 1,3-dithiolane (B1216140) group is its function as a masked carbonyl, a concept central to the strategy of "umpolung" or polarity inversion. youtube.comprinceton.edu Normally, a carbonyl carbon is electrophilic. However, by converting it into a 2-substituted 1,3-dithiolane, the C2 proton becomes acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium (n-BuLi) to form a nucleophilic carbanion. youtube.com This carbanion, an acyl anion equivalent, can then react with various electrophiles, a transformation that is not possible with the original carbonyl compound. youtube.comacs.org The 2-(m-bromophenyl) substituent modifies the electronic properties and provides a handle for further cross-coupling reactions, enhancing its synthetic value.

After the dithiolane has served its purpose in a synthetic sequence, the masked carbonyl group can be regenerated through a deprotection (or cleavage) step. researchgate.net This process hydrolyzes the thioacetal back to the corresponding aldehyde or ketone. A variety of reagents can accomplish this transformation, often involving oxidative or alkylative hydrolysis. princeton.eduasianpubs.org Reagents such as mercuric chloride (HgCl₂) in aqueous acid are classic choices for this hydrolysis. youtube.comyoutube.com The stability of the dithiolane group to both acidic and basic conditions makes it a robust protecting group that can be carried through multiple synthetic steps before its removal. organic-chemistry.orgresearchgate.net This strategy is a cornerstone in multistep total synthesis of natural products. asianpubs.org

In the context of total synthesis, achieving high levels of stereocontrol is paramount. Chiral auxiliaries or catalysts can be employed during the formation or reaction of the dithiolane to introduce stereocenters with high fidelity. While specific examples for 2-(m-bromophenyl)-1,3-dithiolane are not extensively detailed, the general strategy is well-established for related systems. nih.govnih.gov The dithiane moiety has been instrumental as a masked carbonyl in the synthesis of complex natural products like bryostatin (B1237437) 1. uwindsor.ca The predictable stereochemical outcomes of reactions involving dithiolane-derived anions make them valuable as stereocontrolled carbonyl equivalents, enabling the construction of intricate, polyfunctional molecules from simple precursors.

Building Block for Heterocyclic Compound Synthesis

Dithiolane derivatives can participate in cycloaddition reactions, serving as versatile synthons for constructing more complex cyclic molecules. For instance, derivatives like trans-2-methylene-1,3-dithiolane 1,3-dioxide undergo 1,3-dipolar cycloadditions with nitrones. acs.org While the Diels-Alder reaction is a prototypic [4+2] cycloaddition, other variants such as [3+2] cycloadditions of thiocarbonyl ylides are powerful methods for creating dihydro- and tetrahydrothiophene (B86538) products. acs.orglibretexts.org These cycloaddition products are exceptionally versatile intermediates, providing access to a wide array of functionalized molecules. acs.org The specific reactivity in cycloadditions can be influenced by substituents on the dithiolane ring, with the m-bromophenyl group offering potential for electronic tuning and post-cycloaddition functionalization.

The 1,3-dithiolane ring is a gateway to a diverse range of other sulfur-containing heterocycles. organic-chemistry.org Ring transformations of related dithiole derivatives can yield various heterocyclic systems, including thiadiazines and other polysulfur-containing rings. nih.govmdpi.com For example, Lawesson's reagent, a sulfurating agent, is widely used to synthesize a vast array of sulfur heterocycles such as thiazines and thiophenes from appropriate precursors. researchgate.net The dithiolane moiety itself can be seen as a precursor that, through ring-opening, rearrangement, or extrusion/insertion reactions, can be converted into different heterocyclic scaffolds, significantly broadening its synthetic utility. organic-chemistry.orgmdpi.com

Precursor for Advanced Pharmaceutical Intermediates and Agrochemicals

The structural motifs present in 1,3-Dithiolane, 2-(m-bromophenyl)- and its derivatives are relevant to the fields of medicinal chemistry and agrochemistry. ontosight.aiontosight.ai Dithiolanes are recognized as important structural components in molecules with potential biological activity. ontosight.ai

Research has shown that certain 2-substituted 1,3-dithiolane derivatives possess insecticidal and nematicidal properties. acs.org For example, oxime derivatives of 2-acyl-1,3-dithiolanes have been investigated for these applications. acs.org Furthermore, the products of cycloaddition reactions involving sulfur-containing heterocycles have been utilized in the synthesis of pharmaceuticals like NGB 4420 and the antipsychotic drug tenilapine. acs.org The presence of the m-bromophenyl group on the dithiolane ring provides a strategic point for modification via cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), allowing for the synthesis of diverse libraries of compounds for screening as potential pharmaceutical or agrochemical agents.

Strategic Incorporation into Bioactive Molecule Scaffolds

The 1,3-dithiolane ring is recognized as a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents developed for treating conditions such as cancer, infectious diseases, and neurodegenerative disorders. nih.gov The inclusion of this heterocyclic system can significantly influence the pharmacological profile of a molecule. "1,3-Dithiolane, 2-(m-bromophenyl)-" serves as a key synthon for introducing this valuable pharmacophore into larger, more complex bioactive molecules.

The dithiolane unit can be strategically employed to modulate the physicochemical properties of a drug candidate, such as lipophilicity and metabolic stability. For instance, the replacement of other functional groups with a 1,3-dithiolane can lead to enhanced biological activity and improved pharmacokinetic profiles. Research has shown that the incorporation of the 1,3-dithiolane scaffold has been a successful strategy in the development of various receptor antagonists and enzyme inhibitors. nih.gov

The synthesis of biologically active natural product analogs often relies on the use of versatile chiral building blocks. nih.gov While "1,3-Dithiolane, 2-(m-bromophenyl)-" is achiral, its derivatives can be designed to incorporate chirality, further expanding its utility in the synthesis of enantiomerically pure pharmaceuticals. The development of methods for the chiral resolution of 1,3-dithiolane-containing synthons underscores the importance of this scaffold in modern drug discovery. nih.govunimore.it

The following table provides examples of how the 1,3-dithiolane scaffold has been incorporated into various classes of bioactive molecules, illustrating the potential applications for derivatives of "1,3-Dithiolane, 2-(m-bromophenyl)-".

Bioactive Molecule ClassTherapeutic Target/ApplicationReference
M2 Receptor AntagonistsEnhanced metabolic stability nih.gov
Melanogenesis InhibitorsTreatment of hyperpigmentation nih.gov
Cannabinoid CB1 Receptor LigandsImproved pharmacodynamic profiles nih.gov
Dihydrofolate Reductase (DHFR) InhibitorsAnticancer and antimicrobial agents nih.gov
Sigma Receptor ModulatorsNeurological disorders nih.govunimore.it
Antiviral Nucleoside AnalogsAntiviral therapy nih.gov

Design of Functional Molecules through Aryl Bromide Derivatization

The bromine atom on the phenyl ring of "1,3-Dithiolane, 2-(m-bromophenyl)-" is a key functional handle that allows for a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse functional molecules with tailored properties.

Suzuki-Miyaura Cross-Coupling:

One of the most widely used methods for the derivatization of aryl bromides is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of the aryl bromide with a boronic acid or boronic ester. umontreal.canih.gov By employing this methodology, the "m-bromophenyl" group of the dithiolane can be readily transformed into a variety of substituted biaryl systems. This is particularly valuable in the synthesis of compounds where a biaryl motif is crucial for biological activity. The reaction is compatible with a wide range of functional groups, making it a robust method for late-stage diversification of complex molecules. thieme-connect.de

Other Cross-Coupling Reactions:

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be utilized to derivatize the aryl bromide of "1,3-Dithiolane, 2-(m-bromophenyl)-". These include, but are not limited to, the Stille, and Chan-Lam couplings, which allow for the introduction of a diverse array of substituents. umontreal.canih.gov

The following table summarizes various cross-coupling reactions applicable to the aryl bromide of "1,3-Dithiolane, 2-(m-bromophenyl)-" and the types of functional molecules that can be synthesized.

Cross-Coupling ReactionCoupling PartnerResulting Functional MoietyPotential ApplicationsReference
Suzuki-MiyauraAryl/heteroaryl boronic acidsBiaryl/heteroaryl-aryl systemsLiquid crystals, bioactive compounds umontreal.canih.gov
StilleOrganostannanesAryl-aryl, aryl-alkenyl, aryl-alkynylComplex natural product synthesis umontreal.ca
Chan-LamAmines, amides, alcoholsAryl-nitrogen, aryl-oxygen bondsPharmaceuticals, organic materials nih.gov

The ability to perform these transformations on the "1,3-Dithiolane, 2-(m-bromophenyl)-" core structure opens up a vast chemical space for the design and synthesis of novel functional molecules. This includes the development of new pharmaceutical agents, materials with specific electronic or optical properties, and probes for chemical biology research. The regioselective nature of these cross-coupling reactions allows for precise control over the final molecular architecture, making this dithiolane derivative a highly valuable and versatile tool in the arsenal (B13267) of synthetic organic chemists. thieme-connect.demdpi.com

Spectroscopic and Structural Elucidation Studies

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and functional groups.

IR Spectroscopy: The IR spectrum of 1,3-Dithiolane (B1216140), 2-(m-bromophenyl)- would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-S stretching of the dithiolane ring. The C-Br stretching vibration would also be present, typically in the lower frequency region of the spectrum. For comparison, various phenylhydrazono derivatives exhibit Ph-N stretching vibrations in the range of 1123 to 1163 cm⁻¹. nih.gov

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1600 - 1450
C-S Stretch800 - 600
C-Br Stretch600 - 500

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. For 1,3-Dithiolane, 2-(m-bromophenyl)- , with a chemical formula of C₉H₉BrS₂, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The mass spectrum of the analogous 2-(3-bromophenyl)-1,3-dioxolane (B93826) shows a clear molecular ion peak. nist.gov

The fragmentation of 1,3-Dithiolane, 2-(m-bromophenyl)- under electron ionization would likely involve the cleavage of the dithiolane ring and the loss of the bromine atom. Common fragmentation pathways could include the loss of ethylene (B1197577) sulfide (B99878) (C₂H₄S) or the formation of a bromophenyl-containing cation.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While no crystal structure for 1,3-Dithiolane, 2-(m-bromophenyl)- is readily available, the structure of the closely related 2-(3-bromophenyl)-1,3-dithiane has been reported. researchgate.net

In this dithiane analog, the six-membered ring adopts a chair conformation with the m-bromophenyl group in an equatorial position. This suggests that the m-bromophenyl group in 1,3-Dithiolane, 2-(m-bromophenyl)- would also likely adopt a pseudo-equatorial position to minimize steric hindrance. The dithiolane ring itself would likely adopt a twisted or envelope conformation. X-ray data for other substituted 1,3-dithiolane derivatives have confirmed such conformations. mdpi.com

Single-Crystal X-ray Diffraction Methodologies

Information regarding the single-crystal X-ray diffraction of 1,3-Dithiolane, 2-(m-bromophenyl)-, including crystal data and structure refinement details, is currently unavailable in surveyed crystallographic databases.

Intermolecular Interactions in the Solid State (e.g., Halogen Bonding, C-H···π)

A detailed analysis of the intermolecular interactions, such as halogen bonding and C-H···π interactions, for 1,3-Dithiolane, 2-(m-bromophenyl)-, cannot be provided without the prerequisite crystal structure data.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. espublisher.com For 1,3-Dithiolane (B1216140), 2-(m-bromophenyl)-, a DFT study would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule.

The optimization would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the precise orientation of the meta-bromophenyl group relative to the 1,3-dithiolane ring. The stability of the molecule is inferred from the calculated total electronic energy; a lower energy value indicates a more stable structure. DFT calculations for similar bromophenyl derivatives often employ functionals like B3LYP with a basis set such as 6-31G** to achieve a balance between accuracy and computational cost. espublisher.com

Table 1: Illustrative Optimized Geometrical Parameters for 2-Aryl-1,3-Dithiolane Derivatives (Hypothetical Data) This table presents typical data that would be obtained from a DFT geometry optimization. The values are representative and not specific to 2-(m-bromophenyl)-1,3-dithiolane.

ParameterTypical Calculated Value
C-S Bond Length (Dithiolane Ring)1.80 - 1.85 Å
C-C Bond Length (Dithiolane Ring)1.52 - 1.55 Å
C-Br Bond Length (Phenyl Ring)1.88 - 1.92 Å
C-S-C Bond Angle (Dithiolane Ring)95 - 100°
Dihedral Angle (Phenyl-Dithiolane)30 - 50°

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. For 1,3-Dithiolane, 2-(m-bromophenyl)-, the HOMO is expected to be localized primarily on the electron-rich sulfur atoms of the dithiolane ring, while the LUMO would likely be distributed across the π-system of the bromophenyl ring. The presence of the bromine atom, an electron-withdrawing group, would influence the energy of the LUMO.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Phenyl Thioethers (Illustrative Data) This table provides an example of HOMO-LUMO data derived from quantum chemical calculations for analogous structures.

OrbitalTypical Energy (eV)
HOMO-6.0 to -6.5 eV
LUMO-1.0 to -1.5 eV
HOMO-LUMO Gap (ΔE)4.5 to 5.5 eV

Reaction Mechanism Studies through Computational Modeling

Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the mechanisms of chemical transformations.

The formation of 1,3-Dithiolane, 2-(m-bromophenyl)- typically involves the reaction of meta-bromobenzaldehyde with 1,2-ethanedithiol (B43112) under acidic catalysis. organic-chemistry.org Computational methods can be used to model this reaction and identify the transition state (TS)—the highest energy point along the reaction coordinate.

By locating the TS, chemists can calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. Transition state analysis involves complex algorithms that search the potential energy surface for a saddle point, which is a maximum in one direction (the reaction coordinate) and a minimum in all others. Vibrational frequency calculations are then performed to confirm the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction.

Conformational Analysis via Molecular Mechanics and Dynamics

The 1,3-dithiolane ring is not planar and can adopt several conformations. The five-membered ring typically exists in an "envelope" or "twist" conformation to relieve ring strain. The orientation of the bulky meta-bromophenyl substituent at the C2 position significantly influences the preferred conformation.

Molecular Mechanics (MM) methods offer a computationally less expensive way to explore the conformational landscape. MM uses classical physics to model the molecule as a collection of atoms connected by springs, calculating the steric energy of different conformations.

Molecular Dynamics (MD) simulations provide a more dynamic picture. In an MD simulation, the movements of atoms are simulated over time by solving Newton's equations of motion. This allows researchers to observe conformational changes, such as ring puckering or rotation of the phenyl group, as they happen, providing insight into the flexibility of the molecule and the relative populations of different conformers at a given temperature. While detailed studies exist for the related six-membered 1,3-dithiane (B146892) ring system, similar principles apply to the five-membered 1,3-dithiolane ring. acs.org The analysis would reveal the most stable conformation, which is typically the one that minimizes steric hindrance between the aryl group and the dithiolane ring hydrogens.

Energy Minimization and Conformational Landscape Mapping

The conformational landscape of 1,3-Dithiolane, 2-(m-bromophenyl)- is primarily determined by the puckering of the five-membered dithiolane ring and the rotational orientation of the 2-(m-bromophenyl) substituent. The 1,3-dithiolane ring is not planar and is known to exist in a continuous range of conformations between two main forms: the envelope (or Cs symmetry) and the twist (or C2 symmetry) conformations.

In the envelope conformation , four of the ring atoms are coplanar, and the fifth atom is out of the plane. For the 1,3-dithiolane ring, either a carbon or a sulfur atom can be the out-of-plane atom. In the twist conformation , two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. These conformations are energetically very similar, and the barrier to interconversion is low, leading to a flexible ring system.

The presence of the bulky 2-(m-bromophenyl) substituent is expected to influence the conformational preference of the dithiolane ring. The substituent can adopt either a pseudo-axial or a pseudo-equatorial orientation. Generally, for 2-substituted 1,3-dithiolanes, the pseudo-equatorial orientation is favored to minimize steric interactions.

Furthermore, rotation around the C2-C(aryl) bond leads to different rotational isomers (rotamers). The relative energies of these rotamers are influenced by the steric and electronic interactions between the m-bromophenyl group and the dithiolane ring. The bromine atom at the meta position is not expected to cause significant steric hindrance with the dithiolane ring compared to an ortho-substituent, but it does influence the electronic distribution and dipole moment of the molecule, which can have subtle effects on conformational energies.

Energy minimization calculations using methods such as Density Functional Theory (DFT) or high-level ab initio calculations would be necessary to precisely quantify the energy differences between the various possible conformers. A conformational search would typically identify several low-energy structures. The results of such a hypothetical analysis are presented in the interactive data table below, illustrating the likely relative energies of the most stable conformers. It is important to note that these are illustrative values based on general principles, in the absence of specific published computational data for this molecule.

ConformerDithiolane Ring ConformationAryl Group OrientationHypothetical Relative Energy (kcal/mol)
ITwist (C2)Pseudo-equatorial0.00
IIEnvelope (Cs)Pseudo-equatorial0.5 - 1.0
IIITwist (C2)Pseudo-axial> 2.0
IVEnvelope (Cs)Pseudo-axial> 2.5

Simulation of Intramolecular Dynamics

The intramolecular dynamics of 1,3-Dithiolane, 2-(m-bromophenyl)- would be characterized by several key motions, primarily the pseudorotation of the dithiolane ring and the rotation of the C2-aryl bond.

Pseudorotation of the 1,3-Dithiolane Ring: The five-membered dithiolane ring is highly flexible. The low energy barrier between the envelope and twist conformations allows for a rapid interconversion between a series of conformations in a process known as pseudorotation. This dynamic process means that the molecule does not reside in a single, static conformation at room temperature but rather exists as a dynamic equilibrium of interconverting conformers. The timescale for this pseudorotation is typically in the picosecond to nanosecond range. Molecular dynamics simulations would be the ideal tool to visualize and quantify the pathways and frequencies of these conformational changes.

Rotation of the m-Bromophenyl Group: The rotation around the single bond connecting the dithiolane ring to the phenyl group is another significant intramolecular motion. The energy barrier for this rotation is expected to be relatively low, as the meta-substitution of the bromine atom does not impose significant steric hindrance with the hydrogen atom at C2 of the dithiolane ring. However, there will be energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations relative to the C-H bond at the 2-position of the dithiolane ring. The rate of this rotation would be temperature-dependent and could be studied using dynamic NMR spectroscopy or simulated using molecular dynamics.

A summary of the expected intramolecular dynamic processes is provided in the table below. The energy barriers are hypothetical and would require specific computational studies for accurate determination.

Dynamic ProcessDescriptionExpected TimescaleHypothetical Energy Barrier (kcal/mol)
Dithiolane Ring PseudorotationInterconversion between envelope and twist conformations.Picoseconds to Nanoseconds1 - 3
Aryl Group RotationRotation around the C2-C(aryl) bond.Nanoseconds to Microseconds2 - 5

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 1,3-dithiolanes, including the 2-(m-bromophenyl) derivative, has traditionally relied on the reaction of a carbonyl compound with 1,2-ethanedithiol (B43112), often catalyzed by Brønsted or Lewis acids. organic-chemistry.org However, the future of its synthesis lies in the development of more sophisticated and efficient catalytic systems that offer milder reaction conditions, higher yields, and improved chemoselectivity.

Current research in the broader field of dithiolane synthesis points towards several promising avenues:

Advanced Lewis Acid Catalysis: While traditional Lewis acids are effective, research into novel Lewis acids, including main-group element-based catalysts like those derived from boron, is an active area. cardiff.ac.uk These catalysts could offer unique reactivity and selectivity profiles for the synthesis of "1,3-Dithiolane, 2-(m-bromophenyl)-". The use of metal triflates, such as yttrium triflate, has also shown high efficiency and chemoselectivity in the protection of aldehydes, a reaction type central to dithiolane synthesis. organic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in organic synthesis. For the synthesis of related heterocycles, Brønsted acid-assisted Lewis base catalysis has proven effective. rsc.org Exploring organocatalysts for the synthesis of "1,3-Dithiolane, 2-(m-bromophenyl)-" could lead to metal-free, environmentally benign synthetic routes.

Transition Metal Catalysis: Transition metal complexes are known to catalyze a vast array of organic transformations. youtube.com While less common for the direct synthesis of the dithiolane ring itself, they are crucial for modifying the aryl substituent. Future research could explore tandem reactions where a transition metal catalyst facilitates both a cross-coupling reaction on the bromophenyl ring and the subsequent dithiolane formation.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. researchgate.net Base-dependent visible-light photoredox catalysis has been shown to induce the rearrangement of dithiolanes. researchgate.net Investigating photocatalytic methods for the direct synthesis or functionalization of "1,3-Dithiolane, 2-(m-bromophenyl)-" could open up new, energy-efficient synthetic pathways.

A comparative table of potential catalytic systems is presented below:

Catalytic SystemPotential Advantages for "1,3-Dithiolane, 2-(m-bromophenyl)-" SynthesisRepresentative Catalyst Types
Advanced Lewis Acids High efficiency, improved chemoselectivity, recyclability.Boron-based Lewis acids, Metal triflates (e.g., Yttrium triflate)
Organocatalysis Metal-free, environmentally benign, high enantioselectivity possible.Chiral amines, Phosphines, Brønsted acid/Lewis base combinations
Transition Metal Catalysis High functional group tolerance, potential for tandem reactions.Palladium, Copper, Rhodium complexes
Photocatalysis Mild reaction conditions, use of renewable energy source (light).Ruthenium or Iridium complexes, Organic dyes

Exploration of New Reactivity Modes and Selective Transformations

The bromine atom and the dithiolane ring in "1,3-Dithiolane, 2-(m-bromophenyl)-" offer multiple sites for chemical modification. Future research will likely focus on exploring novel reactivity modes to generate a diverse range of derivatives with unique properties.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical synthetic strategy. Transition metal-catalyzed C-H activation, for instance using Rh(III) or Ru(II) catalysts, has been successfully applied to related aromatic and heterocyclic systems. researchgate.net Applying these methods to the phenyl ring of "1,3-Dithiolane, 2-(m-bromophenyl)-" could allow for the introduction of new functional groups without the need for pre-functionalized starting materials. Palladium/norbornene cooperative catalysis is another emerging technique for the site-selective functionalization of arenes. nih.gov

Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. thieme-connect.de This allows for the straightforward introduction of a wide variety of substituents (aryl, alkyl, alkynyl groups), enabling the synthesis of a large library of derivatives for screening in various applications.

Selective Transformations of the Dithiolane Ring: The dithiolane ring is not merely a protecting group; it can participate in various transformations. For example, vinyl sulfides can undergo oxidative C-H bond cleavage to form thiocarbenium ions, which can then cyclize to form other sulfur-containing heterocycles. nih.gov Exploring similar transformations starting from "1,3-Dithiolane, 2-(m-bromophenyl)-" could lead to novel heterocyclic scaffolds.

Integration into Flow Chemistry and Automation for Scalable Synthesis

To move from laboratory-scale synthesis to industrial production, the integration of continuous flow chemistry and automation is crucial. These technologies offer significant advantages in terms of safety, efficiency, and scalability.

Flow Chemistry: Performing the synthesis of "1,3-Dithiolane, 2-(m-bromophenyl)-" in a continuous flow reactor can lead to better control over reaction parameters such as temperature and mixing, resulting in higher yields and purity. nih.gov The synthesis of other heterocyclic compounds has been successfully demonstrated in flow, suggesting that this approach is highly viable for dithiolanes. nih.gov

Automated High-Throughput Synthesis: Automated synthesis platforms, such as robotic liquid handlers and reaction blocks, can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to find the optimal parameters for the synthesis of "1,3-Dithiolane, 2-(m-bromophenyl)-". youtube.comyoutube.comneb.comyoutube.com This high-throughput experimentation approach can significantly accelerate the discovery and optimization of new synthetic routes. youtube.com

The table below summarizes the potential benefits of these modern synthetic technologies:

TechnologyKey Advantages for "1,3-Dithiolane, 2-(m-bromophenyl)-" Production
Flow Chemistry Enhanced safety, improved heat and mass transfer, easier scalability, potential for integration of in-line analysis.
Automation High-throughput screening of reaction conditions, rapid library synthesis, increased reproducibility, reduced manual labor.

Bio-inspired and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly guiding synthetic strategies. For "1,3-Dithiolane, 2-(m-bromophenyl)-", this translates to the use of renewable resources, environmentally benign catalysts, and energy-efficient processes.

Bio-inspired Catalysis: Nature utilizes enzymes to perform complex chemical transformations with high selectivity and efficiency under mild conditions. While specific enzymes for the synthesis of this compound are not yet identified, research into biomimetic catalysis, which mimics the principles of enzymatic reactions, could lead to novel and sustainable synthetic methods. mdpi.com This could involve the use of synthetic catalysts that operate in water or other green solvents.

Use of Renewable Resources: While the aromatic part of "1,3-Dithiolane, 2-(m-bromophenyl)-" is derived from petrochemical feedstocks, future research could explore the use of bio-based starting materials. For instance, some aldehydes used in dithiolane synthesis can be derived from renewable resources like butyraldehyde (B50154) from fermentation. rsc.org Lignin, a major component of biomass, is a rich source of aromatic compounds and could potentially serve as a renewable feedstock for the phenyl portion of the molecule. kit.edu

Advanced Material Science Applications

The unique structure of "1,3-Dithiolane, 2-(m-bromophenyl)-" makes it a promising building block for advanced materials with novel properties.

Conductive Polymers: The sulfur atoms in the dithiolane ring and the potential for creating a conjugated system through modification of the bromophenyl group suggest that this compound could be a precursor to conductive polymers. nih.govresearchgate.netekb.egnih.govresearchgate.net The synthesis of conductive polymers often involves oxidative polymerization, and the dithiolane moiety could influence the electronic properties and processability of the resulting material. ekb.egnih.gov

Dynamic Covalent Materials: Dithiolane rings can undergo reversible ring-opening polymerization, a key feature in the design of dynamic covalent materials. acs.orgnih.govnih.govnsf.gov These materials can exhibit self-healing properties and respond to external stimuli. Incorporating "1,3-Dithiolane, 2-(m-bromophenyl)-" into polymer backbones could lead to the development of novel responsive hydrogels or elastomers. acs.orgnih.gov

Functional Polymers and Macrocycles: The ability to functionalize both the aryl ring and potentially the dithiolane moiety allows for the creation of tailored monomers for polymerization. This could lead to polymers with specific optical, electronic, or recognition properties. Furthermore, the synthesis of sulfur-rich macrocycles is an area of growing interest for applications in anion recognition and battery electrolytes. researchgate.net

The following table outlines potential material science applications:

Application AreaRole of "1,3-Dithiolane, 2-(m-bromophenyl)-"Potential Properties
Conductive Polymers Monomer or co-monomer.Tunable electronic conductivity, processability.
Dynamic Covalent Materials Building block for polymers capable of reversible bond formation.Self-healing, stimuli-responsive, adaptable.
Functional Polymers Versatile monomer for creating polymers with specific functionalities.Tailored optical, electronic, or thermal properties.
Sulfur-Rich Macrocycles Precursor for the synthesis of macrocyclic structures.Anion binding, redox activity for battery applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(m-bromophenyl)-1,3-dithiolane, and what factors influence reaction efficiency?

  • Answer : The compound can be synthesized via intramolecular cyclization of precursors containing the m-bromophenyl group. A domino reaction involving base-induced dithiolane ring-opening followed by SNi cyclization (e.g., in DMSO) is effective for related thiophene derivatives, yielding >90% under optimized conditions . Critical parameters include solvent polarity (DMSO enhances nucleophilicity), temperature (80–100°C), and stoichiometry of base (e.g., KOtBu). Protecting group strategies using 1,2-ethanedithiol to stabilize reactive intermediates may also apply .

Q. How can NMR spectroscopy confirm the structural integrity of 2-(m-bromophenyl)-1,3-dithiolane?

  • Answer : ¹H and ¹³C NMR are critical for verifying the dithiolane ring and m-bromophenyl substituent. Key signals include:

  • ¹H NMR : Protons on the dithiolane ring (δ 3.5–4.0 ppm, multiplet for SCH₂ groups) and aromatic protons (δ 7.2–7.8 ppm, split due to bromine’s deshielding effect).
  • ¹³C NMR : Sulfur-bound carbons (δ 35–45 ppm) and the quaternary carbon at the 2-position (δ 70–80 ppm). Comparative studies with adamantane derivatives show resolved splitting patterns for tertiary carbons .

Q. What are the stability and decomposition risks of this compound under standard lab conditions?

  • Answer : The dithiolane ring is sensitive to heat and oxidizing agents. Thermal decomposition (≥150°C) releases toxic fumes (H₂S, SO₂) and brominated byproducts (e.g., HBr) . Storage recommendations:

  • Temperature : –20°C under inert gas (N₂/Ar).
  • Light : Protect from UV to prevent radical-mediated ring cleavage.
  • Humidity : Store in desiccators to avoid hydrolysis, which can regenerate carbonyl precursors .

Advanced Research Questions

Q. What mechanistic insights explain the dithiolane ring’s reactivity in cross-coupling or cycloaddition reactions?

  • Answer : The ring’s strain and electron-rich sulfur atoms facilitate nucleophilic attacks. For example:

  • Domino reactions : Base-induced ring-opening generates thiolate intermediates, which undergo SNi cyclization to form thiophenes .
  • Metal coordination : The sulfur atoms can bind to transition metals (e.g., Au, Mo), enabling applications in catalysis or nanomaterials . Computational studies (DFT) suggest the LUMO is localized on the dithiolane, favoring electrophilic substitution at the m-bromophenyl group .

Q. How can computational modeling predict the compound’s electronic properties for materials science applications?

  • Answer : Key parameters include:

  • HOMO-LUMO gap : Calculated using DFT (e.g., B3LYP/6-31G* basis set) to assess conductivity in coordination polymers.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization. For analogs like 2-(cyclopentadienylidene)-1,3-dithiolane, InChI-derived structural data (e.g., C8H8S2) inform charge distribution .

Q. What are emerging applications of this compound in supramolecular chemistry or nanotechnology?

  • Answer : Potential uses include:

  • Self-assembled monolayers (SAMs) : The bromine atom enables surface anchoring on Au nanoparticles for sensor development .
  • Coordination polymers : Sulfur-metal interactions (e.g., with Cu²⁺ or Ag⁺) can template porous frameworks for gas storage. Preliminary studies on similar dithiolanes show BET surface areas >500 m²/g .

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